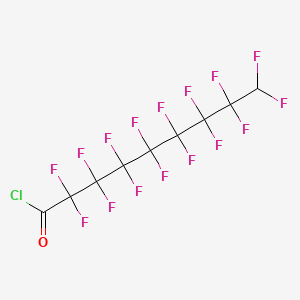9H-Hexadecafluorononanoyl chloride
CAS No.: 423-95-0
Cat. No.: VC3717144
Molecular Formula: C9HClF16O
Molecular Weight: 464.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 423-95-0 |
|---|---|
| Molecular Formula | C9HClF16O |
| Molecular Weight | 464.53 g/mol |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl chloride |
| Standard InChI | InChI=1S/C9HClF16O/c10-1(27)3(13,14)5(17,18)7(21,22)9(25,26)8(23,24)6(19,20)4(15,16)2(11)12/h2H |
| Standard InChI Key | RJYUFWDUKZUCSP-UHFFFAOYSA-N |
| SMILES | C(C(C(C(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | C(C(C(C(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Nomenclature
9H-Hexadecafluorononanoyl chloride can be identified through multiple nomenclature systems and identifiers. The compound possesses several synonyms used across various chemical databases and industries, which are essential for proper identification in research and commercial contexts.
Basic Identification Parameters
The compound is formally identified through the following parameters:
| Parameter | Value |
|---|---|
| Primary Name | 9H-Hexadecafluorononanoyl chloride |
| CAS Registry Number | 423-95-0 |
| Molecular Formula | C₉HClF₁₆O |
| Molecular Weight | 464.53 g/mol |
| EINECS Number | 207-033-1 |
| MDL Number | MFCD00042120 |
Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial applications:
-
9H-Perfluorononanoyl chloride
-
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride
-
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoic acid chloride
-
Nonanoyl chloride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-
This variety of nomenclature reflects both the systematic naming conventions of organic chemistry and the commercial designations used in industry, providing a comprehensive identification framework for researchers and manufacturers.
Physical and Chemical Properties
9H-Hexadecafluorononanoyl chloride exhibits distinctive physical and chemical properties that influence its behavior in various applications and environmental contexts.
Physical Properties
The compound's fundamental physical characteristics are summarized in the following table:
| Property | Value | Units |
|---|---|---|
| Physical State | Liquid | - |
| Boiling Point | 166 | °C |
| Density | 1,803 | g/cm³ |
| Refractive Index | 1.322 | - |
These physical properties are significant in determining the compound's behavior in various processes and applications, particularly in industrial settings where precise physical parameters are crucial for product formulation and manufacturing processes .
Chemical Properties
As an acid chloride derivative of a perfluorinated carboxylic acid, this compound exhibits chemical reactivity characteristic of acyl chlorides, including:
-
High reactivity toward nucleophiles, particularly water, alcohols, and amines
-
Susceptibility to hydrolysis, yielding the corresponding perfluorinated carboxylic acid
-
Potential for acylation reactions in organic synthesis
-
Chemical stability conferred by the perfluorinated chain
The presence of the highly fluorinated alkyl chain significantly influences the compound's chemical behavior, conferring properties such as hydrophobicity, oleophobicity, and chemical resistance that are characteristic of perfluorinated substances .
Structural Characteristics
Structure-Property Relationships
The high degree of fluorination in this compound contributes significantly to its distinctive properties:
-
The strong carbon-fluorine bonds (one of the strongest in organic chemistry) contribute to chemical stability
-
The fluorinated chain creates a hydrophobic and oleophobic surface
-
The acyl chloride group provides reactive functionality for further chemical transformations
-
The combination of these structural elements results in a compound with both stability and reactivity, depending on the specific chemical environment
These structural features explain the compound's utility in specific applications requiring both chemical resistance and reactive functionality .
Manufacturing Processes
The production of 9H-hexadecafluorononanoyl chloride is linked to broader manufacturing approaches for highly fluorinated substances.
Primary Manufacturing Methods
Highly fluorinated substances like 9H-hexadecafluorononanoyl chloride are primarily produced through two distinct processes:
-
Electrochemical Fluorination (ECF): This method involves dissolving organic raw materials in liquid hydrogen fluoride (HF) and passing an electrical current through the solution, causing hydrogen atoms to be replaced by fluorine atoms. This process typically yields a mixture of linear and branched perfluorinated isomers with varying carbon chain lengths. The process distribution typically results in 70-80% linear and 20-30% branched structures .
-
Telomerization: Currently the more commonly used process, telomerization involves the reaction of a perfluoroalkyl iodide (CmF2m+1I) with tetrafluoroethylene iodide (CF2=CF2) to form a mixture of perfluoroalkyl iodides with longer perfluorinated chains. These intermediates then undergo further reactions to produce various fluorotelomer-based products .
Technical Quality Considerations
The technical quality of 9H-hexadecafluorononanoyl chloride depends significantly on the manufacturing process employed:
-
When manufacturing C6 compounds (substances with six perfluorinated carbons), C8 compounds (including those with eight perfluorinated carbons like 9H-hexadecafluorononanoyl chloride) may be produced as by-products
-
The intermediate products in these manufacturing processes often contain impurities and homologues of varying chain lengths
-
The purity profile typically reflects the specific manufacturing process and quality control measures implemented
These manufacturing considerations are important for understanding the potential variability in commercial samples of the compound and its potential impurity profile.
| Classification Parameter | Designation |
|---|---|
| Hazard Code | C (Corrosive) |
| Risk Statement | 34 (Causes burns) |
| Signal Word | Danger |
| Primary Hazard | H314: Causes severe skin burns and eye damage |
| Parameter | Classification |
|---|---|
| RIDADR | 3265 |
| Hazard Note | Corrosive |
| HS Code | 2915907098 |
These classifications guide proper shipping, handling, and storage procedures to minimize risks associated with the compound's corrosive properties .
Environmental and Regulatory Considerations
Environmental Implications
As a highly fluorinated substance, 9H-hexadecafluorononanoyl chloride may raise concerns similar to other per- and polyfluoroalkyl substances (PFAS):
-
Potential environmental persistence due to the strong carbon-fluorine bonds
-
Hydrolysis in environmental conditions would yield the corresponding perfluorinated carboxylic acid
-
Possible bioaccumulation potential, particularly for any degradation products
-
Reactivity with water that may lead to environmental transformation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume